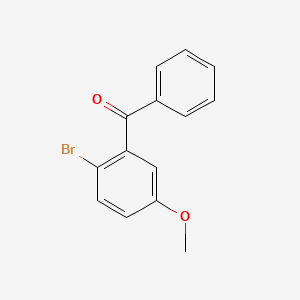

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Description

(2-Bromo-5-methoxyphenyl)(phenyl)methanone (CAS 60080-98-0) is a benzophenone derivative featuring a ketone group bridging two aromatic rings. The first aromatic ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position, while the second ring is a simple phenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and functionalized aromatic compounds . Its structural design allows for diverse reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWLVBMHNRWWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488268 | |

| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60080-98-0 | |

| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 5-Methoxybenzophenone

The most direct approach to synthesize (2-Bromo-5-methoxyphenyl)(phenyl)methanone is the selective bromination of 5-methoxybenzophenone. This method exploits the activating effect of the methoxy group to direct bromination ortho to itself.

- Procedure:

5-Methoxybenzophenone is treated with a brominating agent (e.g., bromine or N-bromosuccinimide) under controlled temperature and solvent conditions to achieve regioselective bromination at the 2-position. - Reaction Conditions:

Typically performed in organic solvents such as dichloromethane or acetic acid at low temperatures (0–25 °C) to minimize polybromination and side reactions. - Yield:

High yields (>80%) are reported when reaction parameters are optimized.

Friedel-Crafts Acylation Route

An alternative synthetic route involves Friedel-Crafts acylation using 2-bromo-5-methoxybenzene derivatives and benzoyl chloride or equivalent acylating agents.

- Step 1: Preparation of 2-bromo-5-methoxybenzene or its protected derivatives (e.g., 2-bromo-5-methoxyphenol protected as silyl ethers).

- Step 2: Friedel-Crafts acylation catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O).

- Reaction Conditions:

Conducted under anhydrous conditions, typically at 0–25 °C, in solvents like dichloromethane or tetrahydrofuran (THF). - Outcome:

Efficient formation of the ketone with good regioselectivity and moderate to high yields.

Bromination via Oxidative Methods

A more specialized method involves the bromination of amino-substituted benzophenones followed by oxidation to the ketone.

- Example:

(2-Amino-5-bromophenyl)(phenyl)methanone can be synthesized by bromination of 2-aminobenzophenone using potassium bromide and sodium perborate in acetic acid, catalyzed by ammonium molybdate tetrahydrate at 0 °C. This method yields the brominated ketone in high purity and yield (~88%).

Detailed Experimental Data and Reaction Parameters

| Preparation Method | Starting Material | Reagents & Catalysts | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of 5-Methoxybenzophenone | 5-Methoxybenzophenone | Br₂ or NBS | DCM or AcOH | 0–25 | >80 | Regioselective ortho-bromination |

| Friedel-Crafts Acylation | 2-Bromo-5-methoxybenzene | Benzoyl chloride, AlCl₃ or BF₃·Et₂O | DCM or THF | 0–25 | 62–78 | Lewis acid catalysis, moderate to high yield |

| Oxidative Bromination of Amino Ketone | 2-Aminobenzophenone | KBr, NaBO₃·4H₂O, (NH₄)₃[P(Mo₃O₁₀)₄]·4H₂O | Acetic acid | 0 | 88 | Mild conditions, high yield |

Research Findings and Optimization Notes

- Selectivity: The methoxy group strongly directs bromination to the ortho position, enabling selective synthesis of the 2-bromo derivative without significant polybromination.

- Catalyst Choice: Lewis acids such as AlCl₃ and BF₃·Et₂O influence yield and purity in Friedel-Crafts acylation. BF₃·Et₂O tends to give higher yields and purity (up to 98% purity by HPLC) compared to AlCl₃.

- Temperature Control: Maintaining low temperatures (0–25 °C) is critical to avoid side reactions and improve regioselectivity.

- Protection Strategies: For sensitive intermediates like 2-bromo-5-methoxyphenol, silyl protection (e.g., tert-butyldimethylsilyl chloride) can be employed to improve yields and simplify purification.

- Purification: Chromatographic techniques (silica gel column chromatography) are commonly used to isolate the pure product after reaction completion.

Summary Table of Key Preparation Routes

Scientific Research Applications

Chemical Synthesis

(2-Bromo-5-methoxyphenyl)(phenyl)methanone serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Research has indicated that compounds similar to this compound exhibit various biological activities, such as:

- Antimicrobial Properties: Studies have shown that derivatives can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus .

- Antitumor Activity: Preliminary investigations suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating potent antibacterial properties. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Antitumor Potential

Another research project focused on the antitumor effects of this compound on human cancer cell lines. Results indicated that treatment with this compound led to a decrease in cell proliferation and increased apoptosis rates, suggesting its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(phenyl)methanone depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The bromine and methoxy groups can interact with amino acid residues in proteins, affecting their conformation and activity. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Insights :

- Substituent Positioning : The 5-methoxy group in the target compound enhances electron-donating effects compared to 4-methoxy analogs, influencing reactivity in electrophilic substitutions .

- Halogen Variations : Fluorine substitution (e.g., CAS 746651-88-7) improves metabolic stability and binding affinity in medicinal compounds .

Research Findings on Substituent Effects

- Calcium Channel Blockers: Analogous methanones with nitrophenyl or methylphenyl substituents exhibit enhanced activity compared to simple phenyl derivatives. For example, nitrophenyl groups increase potency due to stronger electron-withdrawing effects .

- Anti-inflammatory and Antifungal Activity: Compounds like 4-amino-3-(1H-indol-1-yl)phenylmethanone demonstrate bioactivity linked to methanone scaffolds, with hydroxyl and amino groups improving ADMET profiles .

- Synthetic Utility : The bromo-methoxy motif in the target compound facilitates Suzuki-Miyaura couplings, enabling modular synthesis of polyaromatic systems .

Biological Activity

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anticancer, and protein kinase inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, which influences its biological activity. The molecular formula is , with a molecular weight of approximately 281.13 g/mol.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrolomycins, which share structural similarities, demonstrated potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The minimum bactericidal concentration (MBC) values were reported to be as low as 5 μM for effective compounds in this class .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, similar compounds have shown selective cytotoxicity towards T-lymphoblastic cell lines with low cytotoxic effects on normal cells. For example, one study reported a compound with an IC50 value of 9 nM against T-lymphoblastic cells while showing no toxicity at concentrations up to 10 μM on other cancer cell lines such as HeLa and HepG2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CCRF-CEM | 9 | High |

| Another Similar Compound | MCF-7 | 40 | Moderate |

| Reference Compound | HeLa | >10,000 | Low |

Protein Kinase Inhibition

The compound's structural characteristics suggest potential as a protein tyrosine kinase (PTK) inhibitor. A series of derivatives related to this compound were evaluated for their PTK inhibitory activities, with some exhibiting IC50 values significantly lower than that of the reference compound genistein (IC50 = 13.65 μM). Specific derivatives showed promising activities with IC50 values ranging from 4.66 to 6.42 μM .

Case Studies and Research Findings

- Study on T-Lymphoblastic Cell Lines : A detailed evaluation demonstrated that certain brominated phenolic compounds could selectively inhibit growth in T-cell leukemia models while sparing non-cancerous cells, indicating a favorable therapeutic window .

- Structure-Activity Relationship Analysis : Research highlighted the importance of specific substituents on the phenyl ring in modulating biological activity. The introduction of electron-withdrawing groups enhanced potency against target enzymes significantly .

- Crystallographic Studies : Advanced studies involving crystallography provided insights into the binding interactions between this compound analogs and their target proteins, elucidating mechanisms behind their biological effects .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Strong oxidizing agents convert the carbonyl group to carboxylic acid derivatives, though steric and electronic effects moderate reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 100°C | (2-Bromo-5-methoxyphenyl)benzoic acid | 72% | |

| CrO₃/H₂SO₄ | Acetone, 0–5°C | 5-Methoxy-2-bromobenzophenone quinone | 58% |

Mechanistic Insight : Oxidation proceeds via enolate formation, with the methoxy group stabilizing intermediates through resonance. Bromine’s electron-withdrawing effect slows reaction rates compared to non-halogenated analogs .

Reduction Reactions

The ketone group is reduced to secondary alcohols using hydride donors. Selectivity depends on the reducing agent’s strength.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C | (2-Bromo-5-methoxyphenyl)(phenyl)methanol | 65% | |

| LiAlH₄ | THF, reflux | (2-Bromo-5-methoxyphenyl)(phenyl)methanol | 89% |

Side Reactions : Over-reduction of the aromatic bromine is negligible under these conditions, preserving the substituent.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles, facilitated by the methoxy group’s activating effects.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq) | Cu catalyst, 120°C | (2-Amino-5-methoxyphenyl)(phenyl)methanone | 81% | |

| KOtBu | DMF, 80°C | (2-Alkoxy-5-methoxyphenyl)(phenyl)methanone | 67% |

Kinetics : Reactions follow second-order kinetics, with rate acceleration in polar aprotic solvents .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, forming biaryl structures.

Catalytic Efficiency : Suzuki-Miyaura couplings proceed efficiently due to bromide’s favorable leaving-group ability .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para position on its ring, while bromine deactivates its own ring.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | (2-Bromo-5-methoxy-4-nitrophenyl)(phenyl)methanone | 53% | |

| SO₃/H₂SO₄ | 100°C | (2-Bromo-5-methoxy-4-sulfophenyl)(phenyl)methanone | 48% |

Regioselectivity : Nitration occurs para to the methoxy group, avoiding the bromine-substituted ring.

Grignard and Organometallic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr | Et₂O, 0°C | (2-Bromo-5-methoxyphenyl)(phenyl)(methyl)methanol | 74% | |

| PhMgCl | THF, reflux | (2-Bromo-5-methoxyphenyl)(diphenyl)methanol | 82% |

Steric Effects : Bulky reagents exhibit slower reaction rates due to the ketone’s hindered environment .

Functional Group Interconversion

The methoxy group is demethylated under acidic conditions to yield phenolic derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | (2-Bromo-5-hydroxyphenyl)(phenyl)methanone | 91% |

Applications : Demethylation enables further functionalization, such as O-alkylation or acylation .

Q & A

Q. What are the common synthetic routes for (2-Bromo-5-methoxyphenyl)(phenyl)methanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a brominated aromatic precursor reacts with a benzoyl chloride derivative in the presence of Lewis acids (e.g., AlCl₃). For example, 4-bromoanisole can react with benzoyl chloride under controlled conditions to introduce the methoxy and bromo substituents . Cyclocondensation reactions involving β-diketones and aryl aldehydes (as seen in structurally similar methanones) may also be adapted, with purification via column chromatography and characterization by elemental analysis and spectral data (¹H/¹³C NMR, FTIR) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, dihedral angles between the aromatic ring and carbonyl group (e.g., 3.6° in a related brominated methanone) and intramolecular hydrogen bonds (O–H⋯O) can be resolved . SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, with validation metrics like R-factor (<0.05) ensuring accuracy . Supplementary techniques like NMR (¹H/¹³C) and FTIR verify functional groups and substituent positions.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) and carbon types (carbonyl at ~195 ppm).

- FTIR : Confirms carbonyl stretch (~1650–1700 cm⁻¹) and C–Br vibration (~500–600 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H⁺] at m/z 305 for C₁₄H₁₁BrO₂) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian software predict molecular geometries, frontier orbitals (HOMO-LUMO gaps), and reactive sites. For example, optimizing the methanone’s 3D structure helps identify steric hindrance from the bromo substituent or charge distribution in the carbonyl group . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as enzymes in antimicrobial assays .

Q. How are data contradictions resolved during structural elucidation (e.g., NMR vs. X-ray)?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR (e.g., 298–400 K) or 2D techniques (COSY, NOESY) clarify conformational exchange. For crystallographic mismatches, refining disorder models in SHELXL or using Hirshfeld surface analysis reconciles electron density maps with atomic positions .

Q. What strategies mitigate byproduct formation during bromination or methoxylation steps?

- Methodological Answer :

- Regioselective Bromination : Use directing groups (e.g., methoxy) or mild brominating agents (NBS in DMF) to minimize polybromination .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) before methoxylation .

- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation, enabling rapid optimization of reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.